molecular formula C16H12Cl2N2OS B11217948 6-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

6-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11217948
M. Wt: 351.2 g/mol
InChI Key: LUYJKQJYCICKEQ-UHFFFAOYSA-N
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Description

6-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chloro and sulfanylidene groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with 4-chlorophenylacetic acid under acidic conditions to form the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the sulfanylidene group to a thiol or thioether.

    Substitution: Halogen substitution reactions can occur, where the chloro groups are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to DNA or proteins, affecting their function and leading to cellular responses such as apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-3-(4-chlorophenyl)quinazolin-4-one share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiazole Derivatives: Compounds containing thiazole rings, such as 2-(4-chlorophenyl)thiazole, exhibit some structural similarities and may have comparable biological activities.

Uniqueness

6-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific combination of chloro and sulfanylidene substituents, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H12Cl2N2OS

Molecular Weight

351.2 g/mol

IUPAC Name

6-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H12Cl2N2OS/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-9-12(18)5-6-14(13)19-16(20)22/h1-6,9H,7-8H2,(H,19,22)

InChI Key

LUYJKQJYCICKEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)Cl

Origin of Product

United States

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